molecular formula C24H25N3O5 B11192600 ethyl 4-({[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetyl}amino)benzoate

ethyl 4-({[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetyl}amino)benzoate

Cat. No.: B11192600
M. Wt: 435.5 g/mol
InChI Key: HQLNOTQDDXIYRV-UHFFFAOYSA-N
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Description

Ethyl 4-({[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetyl}amino)benzoate is a complex organic compound with a unique structure that includes a pyrimidine ring, a benzoate ester, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetyl}amino)benzoate typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the hydroxyethyl and phenyl groups. The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The keto group in the pyrimidine ring can be reduced to a hydroxyl group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a carboxylic acid derivative, while reduction of the keto group would produce a hydroxyl derivative.

Scientific Research Applications

Ethyl 4-({[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-({[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a pyrimidine ring, benzoate ester, and various functional groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C24H25N3O5

Molecular Weight

435.5 g/mol

IUPAC Name

ethyl 4-[[2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C24H25N3O5/c1-3-32-24(31)18-9-11-19(12-10-18)26-21(29)15-27-22(17-7-5-4-6-8-17)25-16(2)20(13-14-28)23(27)30/h4-12,28H,3,13-15H2,1-2H3,(H,26,29)

InChI Key

HQLNOTQDDXIYRV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=NC(=C(C2=O)CCO)C)C3=CC=CC=C3

Origin of Product

United States

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